2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

Lipophilicity LogP Spacer length

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene (CAS 1484285-55-3) is a brominated thiophene derivative (C₁₀H₁₃BrS, MW 245.18 g/mol) that integrates three key structural features: a 2-substituted thiophene ring, an ethylene (–CH₂CH₂–) spacer, and a cyclopropane ring bearing a reactive bromomethyl (–CH₂Br) group. This compound belongs to the broader class of cyclopropylthiophene building blocks which have attracted significant attention for their potential in pharmaceutical and materials science applications due to the combined properties of the thiophene heterocycle and the strained cyclopropane moiety.

Molecular Formula C10H13BrS
Molecular Weight 245.18 g/mol
Cat. No. B13543237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene
Molecular FormulaC10H13BrS
Molecular Weight245.18 g/mol
Structural Identifiers
SMILESC1CC1(CCC2=CC=CS2)CBr
InChIInChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2
InChIKeyXAPHEMLPADCRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene (CAS 1484285-55-3): A Distinct Bromomethyl-Cyclopropyl-Thiophene Building Block


2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene (CAS 1484285-55-3) is a brominated thiophene derivative (C₁₀H₁₃BrS, MW 245.18 g/mol) that integrates three key structural features: a 2-substituted thiophene ring, an ethylene (–CH₂CH₂–) spacer, and a cyclopropane ring bearing a reactive bromomethyl (–CH₂Br) group . This compound belongs to the broader class of cyclopropylthiophene building blocks which have attracted significant attention for their potential in pharmaceutical and materials science applications due to the combined properties of the thiophene heterocycle and the strained cyclopropane moiety [1]. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), while the bromomethyl group serves as a versatile electrophilic handle for nucleophilic substitution and cross-coupling reactions, positioning this compound as a strategic intermediate in the synthesis of more complex functionalized cyclopropylthiophene derivatives .

Why Generic Substitution of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene (CAS 1484285-55-3) Is Not Straightforward


Within the cyclopropyl-(halomethyl)-thiophene family, even subtle structural variations—such as thiophene ring position (2- vs. 3-substitution), spacer length (methylene vs. ethylene), and halogen identity (Br vs. Cl)—produce measurable differences in lipophilicity, molecular complexity, and commercial accessibility that directly affect synthetic utility and procurement decisions . The synthesis of cyclopropylthiophene derivatives remains challenging with limited general procedures available, and the reactivity of thiophene substrates under cross-coupling conditions is highly sensitive to both steric and electronic factors imparted by substituents [1]. Consequently, compounds within this class cannot be assumed to be interchangeable; the specific combination of the ethylene spacer, 2-thiophene regiochemistry, and bromomethyl electrophile confers a distinct profile of physicochemical properties and reactivity that must be verified against the intended synthetic pathway [2].

Quantitative Differentiation Evidence for 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene (CAS 1484285-55-3) Against Key Analogs


Lipophilicity (LogP) Comparison: Ethylene vs. Methylene Spacer Impact on Partitioning

The target compound, featuring an ethylene (–CH₂CH₂–) spacer, exhibits a calculated LogP of 4.12 . This is significantly higher than the 3-substituted chloromethyl analog (CAS 1489471-85-3, LogP 3.80, ΔLogP = +0.32) but slightly lower than the 2-chloro-5-((1-(chloromethyl)cyclopropyl)methyl)thiophene analog (CAS 1492600-02-8, LogP 4.26) . The ethylene spacer contributes to increased lipophilicity relative to methylene-spacer analogs of similar molecular weight, a property that can influence membrane permeability and pharmacokinetic behavior in biologically active derivatives [1].

Lipophilicity LogP Spacer length Drug-likeness

Molecular Complexity (Fsp3): Ethylene Spacer Maintains High sp3 Carbon Fraction

The target compound achieves an Fsp3 value of 0.60, indicating that 60% of its carbon atoms are sp3-hybridized . This value exceeds the mean Fsp3 of 0.47 for FDA-approved drugs and is substantially higher than the 0.36 average for molecules in early discovery libraries [1]. In comparison, the methylene-spacer analog (CAS 1498894-20-4, C₉H₁₁BrS) has a lower Fsp3 of ~0.56 due to the absence of the additional sp3 methylene unit . The ethylene spacer directly contributes to this elevated Fsp3, which correlates with improved clinical success rates by promoting three-dimensional molecular architecture and reducing the likelihood of flat, polyaromatic structures associated with poor solubility and promiscuous binding [1].

Fsp3 Molecular complexity Drug-likeness sp3 fraction

Halogen Reactivity: Bromomethyl vs. Chloromethyl Leaving Group Capability

The bromomethyl group (–CH₂Br) in the target compound provides superior leaving group ability compared to the chloromethyl analog (–CH₂Cl, CAS 1490612-61-7). In aliphatic nucleophilic substitution reactions, bromide is a better leaving group than chloride by approximately 10³- to 10⁴-fold due to its lower pKa of the conjugate acid (HBr pKa ≈ –9 vs. HCl pKa ≈ –7) and greater polarizability [1]. This translates to faster reaction kinetics under identical conditions, enabling milder reaction temperatures and shorter reaction times. The bromomethyl group's enhanced reactivity is particularly advantageous for SN2-type transformations with weak or sterically hindered nucleophiles, where the chloromethyl analog may require forcing conditions or fail to react [2].

Leaving group Nucleophilic substitution Bromine vs. Chlorine SN2 reactivity

Commercial Purity Benchmarking: 98% vs. 95% Specification Across Suppliers

The target compound is commercially available at 98% purity from Fluorochem (Product Code F676723) and from Leyan (Product No. 1336756) . In contrast, Enamine (Product EN300-675011) supplies the compound at 95% purity [1]. The 3-thienyl positional isomer (CAS 1478606-30-2) is also available at 98% from Leyan but at 95% from Enamine. The methylene-spacer analog (CAS 1498894-20-4) is listed at 95% purity from Leyan . For reactions sensitive to impurities (e.g., catalytic cross-couplings where halogenated byproducts can poison catalysts), the 98% grade may reduce or eliminate the need for pre-reaction purification, directly impacting workflow efficiency and overall yield.

Purity Quality control Supplier comparison Procurement

Pricing Differential: 2-Thienyl vs. 3-Thienyl Positional Isomer Acquisition Cost

At the 0.1 g scale from Enamine, the 2-thienyl target compound (CAS 1484285-55-3) is priced at $1,183, while the 3-thienyl positional isomer (CAS 1478606-30-2) costs $1,283—an 8.4% premium for the 3-isomer [1][2]. This price differential persists across scales: at 5 g, the target compound is $3,894 versus $4,226 for the 3-isomer (8.5% savings). While both isomers share the same molecular formula and weight, the 2-thienyl isomer benefits from potentially more favorable synthetic accessibility or higher demand-driven economies of scale, translating to a consistent ~8% cost advantage [3].

Procurement cost Positional isomer Price comparison Budget optimization

Cyclopropane Ring Strain: Dual Reactivity Profile for Diversification Strategies

The cyclopropane ring in the target compound possesses approximately 27.5 kcal/mol of ring strain energy, which is a class-characteristic feature of all cyclopropylthiophene analogs in this family . While this is not a differentiating feature between closely related analogs (all contain the cyclopropane), it represents a key differentiation from non-cyclopropyl thiophene building blocks such as 2-(bromomethyl)thiophene or 2-(2-bromoethyl)thiophene, which lack this orthogonal reactivity handle. The strained ring can undergo selective ring-opening under acidic, radical, or transition metal-catalyzed conditions, providing a second diversification pathway beyond the bromomethyl group that is absent in simple alkyl-thiophene bromides [1]. This dual-reactivity profile—nucleophilic displacement at the bromomethyl group plus cyclopropane ring-opening—makes the compound a more versatile intermediate than non-cyclopropyl analogs for complexity-generating synthetic sequences [2].

Ring strain Cyclopropane Ring-opening Diversification

Optimal Application Scenarios for Procuring 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene (CAS 1484285-55-3)


Medicinal Chemistry: Synthesis of Drug Candidates Requiring High Fsp3 and Controlled Lipophilicity

The target compound is particularly well-suited for medicinal chemistry programs that prioritize high molecular complexity (Fsp3 = 0.60, exceeding the approved drug mean of 0.47) and moderate-to-high lipophilicity (LogP = 4.12) . When a synthetic route requires derivatization at both the bromomethyl position (via nucleophilic displacement) and the thiophene ring (via electrophilic substitution or cross-coupling), the 2-thiophene regiochemistry provides a well-precedented directing effect for further functionalization [1]. The elevated Fsp3, driven by the ethylene spacer and cyclopropane ring, supports the 'escape from flatland' paradigm in drug design, making this building block a strategic choice for generating lead-like compounds with improved clinical developability profiles [2].

Multi-Step Organic Synthesis: Leveraging Dual Reactive Sites for Scaffold Diversification

The compound's dual reactive centers—the electrophilic bromomethyl group and the strained cyclopropane ring (~27.5 kcal/mol)—enable sequential or orthogonal diversification strategies . In a typical workflow, the bromomethyl group can first undergo Suzuki-Miyaura cross-coupling or nucleophilic substitution under mild conditions, followed by acid- or metal-catalyzed cyclopropane ring-opening to generate linear or rearranged products that would be inaccessible from simpler alkyl-thiophene bromides [1]. This dual-reactivity profile supports DOS (diversity-oriented synthesis) and FBDD (fragment-based drug discovery) workflows where maximizing chemical space exploration from a single intermediate is a priority [2].

Cost-Sensitive Academic or Scale-Up Procurement: Maximizing Budget Efficiency

For procurement specialists managing constrained budgets, the 2-thienyl isomer (CAS 1484285-55-3) offers a consistent ~8% cost advantage over the 3-thienyl isomer (CAS 1478606-30-2) at matched scales and purity levels from Enamine . When the synthetic plan is agnostic to thiophene substitution position (i.e., when the 2- vs. 3-position does not critically impact downstream reactivity), this cost differential represents pure savings. Additionally, the availability of 98% purity material from Fluorochem and Leyan provides supplier diversity, reducing single-source supply risk and enabling competitive bidding [1].

Reactivity-Driven Selection: When Chloromethyl Analogs Fail

In synthetic sequences requiring nucleophilic displacement at the halomethyl position with weak, sterically hindered, or poorly nucleophilic partners, the bromomethyl group of the target compound provides a substantial kinetic advantage over chloromethyl analogs due to the ~10³–10⁴-fold greater leaving group ability of bromide vs. chloride . If prior attempts with chloromethyl-thiophene analogs (e.g., CAS 1490612-61-7 or CAS 1489471-85-3) resulted in low conversion or required forcing conditions that degraded other functional groups, switching to the bromomethyl derivative can restore reactivity under milder conditions, potentially improving yield and reducing purification burden [1].

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